Dillapional

Description

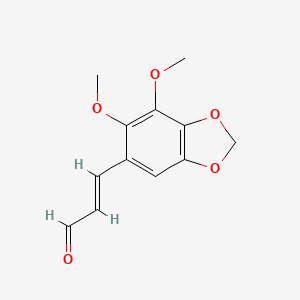

Structure

3D Structure

Properties

CAS No. |

38971-74-3 |

|---|---|

Molecular Formula |

C12H12O5 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enal |

InChI |

InChI=1S/C12H12O5/c1-14-10-8(4-3-5-13)6-9-11(12(10)15-2)17-7-16-9/h3-6H,7H2,1-2H3/b4-3+ |

InChI Key |

UQBPCDWQJZVCPU-ONEGZZNKSA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C1/C=C/C=O)OCO2)OC |

Canonical SMILES |

COC1=C(C2=C(C=C1C=CC=O)OCO2)OC |

Origin of Product |

United States |

Biosynthesis and Endogenous Metabolic Pathways of Dillapional

Enzymatic Mechanisms in Dillapional Biosynthesis

The precise enzymatic steps that construct the unique molecular architecture of this compound are a subject of ongoing research. However, studies on closely related phenylpropenes in the same plant species have illuminated key enzyme families involved in this process, particularly the O-methyltransferases.

O-methyltransferases (OMTs) play a critical role in the biosynthesis of phenylpropanoids by catalyzing the methylation of hydroxyl groups on the aromatic ring, a key step in determining the final structure of the compound. nih.govnih.gov In the context of this compound and its relatives, OMTs are responsible for adding the methoxy (B1213986) groups that characterize these molecules.

Research on dill (Anethum graveolens) has led to the identification of an S-adenosyl-L-methionine-dependent O-methyltransferase, AgOMT1. This enzyme is instrumental in the formation of dillapiole (B1196416), a phenylpropene structurally similar to this compound. nih.gov AgOMT1 specifically catalyzes the methylation of the ortho-hydroxy group of the precursor 6-hydroxymyristicin to form dillapiole. nih.govresearchgate.net This regioselective methylation is a crucial step. While the direct substrate for the OMT leading to this compound has not been definitively identified, the mechanism of AgOMT1 provides a strong model for how the specific methoxy group placement on the this compound structure is achieved. The biosynthesis of syringyl lignin (B12514952) units, for example, also depends on two distinct methylation steps catalyzed by Caffeoyl CoA 3-O-methyltransferase (CCoAOMT) and Caffeic acid O-methyltransferase (COMT). nih.gov This suggests that a similar, sequential methylation process is likely necessary to produce the specific substitution pattern of the this compound precursor.

While the full suite of enzymes for this compound biosynthesis remains to be characterized, the study of AgOMT1 in dill provides significant insight. This enzyme was identified through transcriptomics and co-expression analysis with other phenylpropene biosynthesis genes, a powerful approach for discovering genes involved in specific metabolic pathways. nih.gov

Functional characterization of the AgOMT1 protein revealed a high substrate preference for 6-hydroxymyristicin. In vitro experiments have demonstrated that substituting even a few amino acid residues can significantly alter the substrate specificity of these OMTs, highlighting their evolutionary adaptability. nih.gov Although AgOMT1 directly produces the phenylpropene dillapiole, the formation of the aldehyde this compound would necessitate a different final step in the pathway, likely involving the reduction of a corresponding cinnamoyl-CoA precursor. The enzymes responsible for this specific reduction to the aldehyde form in the this compound pathway have not yet been isolated and characterized.

Below is a table detailing the properties of the closely related and well-characterized enzyme, AgOMT1.

| Enzyme | Source Organism | Substrate | Product | Apparent Km for Substrate | Reference |

| AgOMT1 | Anethum graveolens (Dill) | 6-hydroxymyristicin | Dillapiole | 3.5 μM | nih.gov |

Role of O-Methyltransferases in Phenylpropene Metabolism Leading to this compound Formation

Precursor Utilization and Metabolic Flux in this compound Production

The ultimate precursor for all phenylpropanoids, including this compound, is L-phenylalanine. wikipedia.org The flow of carbon from phenylalanine through the various branches of the phenylpropanoid pathway is known as metabolic flux. researchgate.netwikipedia.org Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.govrsc.orgnih.gov However, specific studies quantifying the metabolic flux towards this compound have not been reported.

Genetic and Molecular Basis of this compound Biosynthesis Regulation

The biosynthesis of phenylpropanoids is tightly regulated at the genetic level, responding to both developmental cues and environmental stimuli. mdpi.com The expression of biosynthetic genes, including those for OMTs and other key enzymes, is controlled by a complex network of transcription factors. nih.gov

Studies in dill have shown that the accumulation of related compounds like dillapiole and apiole (B1665137) is highest in young seedlings, indicating developmental regulation of the biosynthetic pathway. nih.gov The identification of the AgOMT1 gene was facilitated by co-expression analysis, which relies on the principle that genes involved in the same pathway are often transcribed in a coordinated manner. nih.gov This suggests that the genes responsible for this compound biosynthesis are likely part of a "regulon" controlled by common transcription factors.

Furthermore, environmental factors such as light quality can significantly impact the phytochemical profile of dill, including the content of compounds like apiole. mdpi.com In Anethum graveolens, it has been shown that extracts can up-regulate the expression of genes involved in phase I and II metabolism in human cell lines, pointing to the plant's complex chemical machinery and its genetic underpinnings. tjpr.org While the specific transcription factors and regulatory elements that control the this compound biosynthetic genes have not yet been elucidated, they are undoubtedly embedded within the broader regulatory network governing the phenylpropanoid pathway in species like dill and fennel.

Natural Occurrence and Chemodiversity Research of Dillapional

Distribution of Dillapional in Botanical Species

The presence of this compound and its immediate precursor, dillapiole (B1196416), has been documented in several botanical species, most notably within the genera Anethum and Foeniculum.

This compound's precursor, dillapiole, has been identified in the essential oil of various Anethum graveolens (dill) ecotypes, indicating the genetic potential for this compound biosynthesis. The content of dillapiole can vary significantly among different cultivars and ecotypes, suggesting a strong genetic basis for its production.

For instance, a study of eight dill cultivars grown in Egypt identified two distinct chemotypes. innovareacademics.in Seven European cultivars were characterized by high carvone (B1668592) content and were free of dillapiole. innovareacademics.in In contrast, the "Local" Egyptian cultivar contained a significant amount of dillapiole (15.71%) in its seed essential oil, alongside carvone (56.61%) and limonene (B3431351) (18.81%). innovareacademics.in Other reports have also identified dillapiole as a major component in certain dill seed oils, with concentrations reported as high as 30.81%. innovareacademics.in

Research on four Iranian dill ecotypes also revealed the presence of dillapiole in all of them, with varying concentrations. The Kerman ecotype showed the highest relative percentage of dillapiole in its essential oil. cabidigitallibrary.org

Table 1: Dillapiole Content in Different Ecotypes of Anethum graveolens

This compound has been explicitly identified as a chemical constituent of Foeniculum vulgare (fennel). iosrphr.orgjuniperpublishers.com It was isolated from the stems of the plant and recognized as an active antimicrobial principle. juniperpublishers.comphcogrev.comacademicjournals.org Fennel is known to have different varieties, with the two main types being bitter fennel (F. vulgare var. vulgare) and sweet fennel (F. vulgare var. dulce). ijcrt.org While comprehensive studies show that the chemical composition of fennel essential oil, particularly the content of major components like trans-anethole, fenchone, and estragole, varies significantly depending on the variety and origin, specific quantitative data on the variation of this compound content across these varieties is limited in the available literature. iosrphr.orgphcogrev.com

Occurrence of this compound in Anethum graveolens Ecotypes

Chemotaxonomic Significance of this compound in Plant Families

Chemotaxonomy is the classification of plants based on their chemical constituents. The presence of specific or unusual compounds can serve as markers to establish taxonomic relationships between species and families. Within the Apiaceae family, certain classes of compounds, such as polyacetylenes and coumarins, are considered to have chemotaxonomic significance. academicjournals.orgnih.gov

The phenylpropanoid this compound and its precursor dillapiole appear to be characteristic of several genera within the Apiaceae family. Their documented presence in Anethum graveolens innovareacademics.incabidigitallibrary.org, Foeniculum vulgare phcogrev.comacademicjournals.org, and the identification of a this compound derivative in celery (Apium graveolens) researchgate.net highlight a pattern. The distribution of this specific compound across different genera suggests it could be a useful chemotaxonomic marker for delineating relationships within the Apiaceae family. The biosynthesis of such a specialized metabolite implies a shared evolutionary history and similar enzymatic pathways among these species.

Synthetic Methodologies and Derivative Synthesis of Dillapional

Total Synthesis Approaches for Dillapional and Analogues

A complete de novo total synthesis of this compound is not extensively documented in scientific literature. This is largely because its direct precursor, dillapiol, is a major constituent in the essential oils of plants such as Indian dill (Anethum sowa) and Piper aduncum, making it a readily available and cost-effective starting material. Consequently, research has predominantly focused on the more efficient semi-synthetic routes from this natural product.

While specific total synthesis routes for this compound are not common, the principles of total synthesis are well-established for other complex natural products. mdpi.comrsc.orgnih.gov These approaches typically involve building the molecular skeleton from simple, commercially available chemical building blocks over multiple, sequential steps. mdpi.com Such methodologies are often employed when a natural product is scarce or to confirm a proposed chemical structure. mdpi.comnih.gov

Semi-Synthetic Modification Strategies for this compound

Semi-synthesis, which involves the chemical modification of a naturally occurring precursor, is the principal strategy for producing this compound.

Photooxidation is a chemical reaction in which a substance is oxidized in the presence of light. In the context of essential oils, exposure to light and air can lead to the degradation and transformation of their components. nottingham.ac.uk This process can generate toxic radicals that are lethal to various insects and pests. nih.gov While photooxidation is a known pathway that can alter the chemical composition of essential oils containing related compounds like terpenes, specific studies detailing the controlled, high-yield synthesis of this compound from its precursors via photooxidation are not prominently reported. nih.govresearchgate.net The process is more commonly associated with the degradation rather than the targeted synthesis of specific phenylpropanoids.

The most direct semi-synthetic route to this compound involves the oxidation of the allyl side chain of a suitable precursor. The natural product dillapiol is first isomerized to isodillapiole (B102693) to position the double bond correctly for conversion to an aldehyde. Research has demonstrated that the subsequent oxidation of isodillapiole can effectively yield this compound, which is also referred to as dillaldehyde.

One documented method involves the use of potassium permanganate (B83412) (KMnO₄) in acetone (B3395972) with magnesium sulfate (B86663) (MgSO₄). This reaction specifically targets the double bond of isodillapiole to form the desired aldehyde. mdma.ch Another established class of reagents for this type of transformation—the conversion of a primary alcohol to an aldehyde—is based on chromium (VI), such as Pyridinium chlorochromate (PCC). libretexts.orgorganic-chemistry.orgnumberanalytics.com PCC is known for its mild and selective oxidation of primary alcohols to aldehydes with a reduced risk of over-oxidation to carboxylic acids. libretexts.orgnumberanalytics.com A theoretical pathway would involve the conversion of the terminal carbon of the isodillapiole side chain to a primary alcohol, which could then be oxidized with PCC to furnish this compound. libretexts.orgyoutube.com

Table 1: Semi-Synthetic Production of this compound from Precursors

| Precursor | Reagent(s) | Product | Finding |

| Isodillapiole | Potassium permanganate (KMnO₄) / Magnesium sulfate (MgSO₄) in acetone | This compound (Dillaldehyde) | This method successfully oxidized the precursor to yield this compound. mdma.ch |

Investigation of Photooxidation Pathways Yielding this compound

Structure-Activity Relationship Studies Through this compound Derivatives

Structure-activity relationship (SAR) is the analysis of how the chemical structure of a compound influences its biological activity. drugdesign.orgwikipedia.org By synthesizing and testing derivatives of a lead compound, chemists can identify the key chemical features responsible for its effects. wikipedia.org

SAR studies involving this compound have been conducted to explore new biological applications. In one such study, this compound was used as a starting material to synthesize a cyclopropyl (B3062369) derivative. tandfonline.com The α,β-unsaturated aldehyde group of this compound was converted into a cyclopropane (B1198618) ring to investigate its potential as a pyrethrum synergist—a compound that enhances the efficacy of insecticides. tandfonline.com The resulting cyclopropyl derivative was tested for its synergistic activity and compared to the parent compound. tandfonline.com The findings indicated that while the modification was successful, the resulting derivative showed only a marginal improvement in synergistic properties. tandfonline.com

Studies on the closely related precursor, dillapiole (B1196416), have provided further SAR insights that are likely relevant to this compound. This research highlighted that the benzodioxole ring, the methoxy (B1213986) groups on the aromatic ring, and the alkyl side chain are all important structural features for biological activity. nih.gov

Table 2: Example of a Structure-Activity Relationship (SAR) Study on a this compound Derivative

| Parent Compound | Structural Modification | Target Activity | Observed Impact on Activity |

| This compound | The α,β-unsaturated aldehyde moiety was converted into a cyclopropyl group. | Synergistic activity with pyrethrum insecticides. | The resulting cyclopropane derivative showed only a marginal improvement in synergistic activity compared to the parent compound. tandfonline.com |

Biological Activities and Mechanistic Investigations of Dillapional

Antimicrobial and Antifungal Research on Dillapional

This compound has demonstrated significant antimicrobial and antifungal properties in several studies. This has led to further exploration of its efficacy against a range of microbial pathogens and fungal species.

In Vitro Antibacterial Efficacy of this compound Against Microbial Pathogens

This compound has shown notable in vitro antibacterial activity against various microbial pathogens. One study isolated six compounds from the stem of Foeniculum vulgare, with this compound being identified as a significant antimicrobial agent against Bacillus subtilis. cabidigitallibrary.org The minimum inhibitory concentration (MIC) value for this compound against Bacillus subtilis was reported to be 125 µg/mL. cabidigitallibrary.org However, it is important to note that the isolated compounds, including this compound, were found to be inactive against E. coli. cabidigitallibrary.org

Another study highlighted that this compound, a derivative of fennel stalk phenylpropanoid, possesses antimicrobial properties against Bacillus subtilis. clinicsearchonline.org The antibacterial potential of this compound, extracted from Foeniculum vulgare, is considered a promising area for developing new treatments against bacterial infections, especially in the context of rising antibiotic resistance. researchgate.netsamipubco.com

Table 1: In Vitro Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Bacillus subtilis | 125 | cabidigitallibrary.org |

| Escherichia coli | Inactive | cabidigitallibrary.org |

Investigating Antifungal Properties of this compound Against Fungal Species (e.g., Aspergillus niger, Cladosporium cladosporioides)

Table 2: Antifungal Properties of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Aspergillus niger | 250 | cabidigitallibrary.org |

| Cladosporium cladosporioides | 125 | cabidigitallibrary.org |

Mechanistic Insights into the Antimicrobial Action of this compound

While specific studies detailing the precise antimicrobial mechanism of this compound are limited, the action of phytochemicals, in general, can provide some insights. Plant-derived compounds often exert their antibacterial effects through various mechanisms. researchgate.net These can include disrupting the bacterial cell wall synthesis, altering the integrity of the cell membrane leading to leakage of intracellular components, and interfering with microbial resistance pathways. researchgate.net Phytochemicals can cause changes in hydrophobicity and the surface charge of bacterial cells, leading to the formation of pores or ruptures in the cell membrane. researchgate.net The efficacy of such compounds can be influenced by their chemical structure and properties. researchgate.net Further research is needed to specifically elucidate how this compound disrupts microbial and fungal cells.

Enzyme Modulation by this compound and its Analogues

This compound and its related compounds have been investigated for their effects on certain enzymes, particularly those involved in metabolism.

This compound's Influence on Cytochrome P450 Enzymes (e.g., CYP1A2)

This compound has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2. researchgate.netsamipubco.com CYP1A2 is a crucial enzyme involved in the metabolism of various drugs and xenobiotics. pharmacytimes.comnih.gov Studies analyzing the bioactive compounds from Foeniculum vulgare have highlighted that both this compound and the coumarin (B35378) scopoletin (B1681571) exhibit inhibitory effects on this detoxification enzyme. researchgate.netsamipubco.com The inhibition of CYP1A2 can have significant implications, as it can alter the metabolism of other substances that are substrates for this enzyme, potentially leading to drug interactions. pharmacytimes.comgeekymedics.com The activity of CYP1A2 is influenced by a combination of genetic and environmental factors. pharmacytimes.com

This compound in Metabolic Regulation Studies

Investigation of this compound's Upregulation in Glucolipid Metabolism Pathways

This compound has been identified as a metabolite of interest in studies concerning glucolipid metabolism disorders (GLMD). The key pathological feature of GLMD is an energy surplus, with excessive intestinal fat absorption being a primary contributing factor. nih.gov Research into the mechanisms underlying GLMD has explored the role of various molecular pathways and the influence of specific metabolites.

In a significant study using a mouse model of GLMD induced by a high-glucose and high-fat diet, metabolomic analysis revealed distinct changes in response to therapeutic interventions. nih.govresearchgate.net One intervention involved the inhibition of the Nuclear factor, interleukin-3 regulated (NFIL3) protein, a known central regulator of intestinal fat absorption. nih.govfrontiersin.org The inhibition of NFIL3 was shown to significantly ameliorate the symptoms of GLMD, improve the pathological morphology of the liver and small intestine, and alter lipid metabolism-related pathways. nih.govresearchgate.net

Within this context, this compound was identified as a key differential metabolite. In the group where NFIL3 was inhibited (the siRNA group), leading to improved glucolipid metabolism, the level of this compound was found to be significantly upregulated compared to the untreated model group. researchgate.net This upregulation occurred alongside the amelioration of the metabolic disorder, suggesting a correlation between the increased presence of this compound and the restoration of healthier metabolic pathway function. The study also noted significant alterations in lipid metabolism-related pathways, including glycerolipid and glycerophospholipid metabolism, as well as fatty acid biosynthesis and metabolism in the intervention groups. researchgate.net

Table 1: Differential Metabolites in a GLMD Mouse Model (siRNA Group vs. Model Group)

Metabolomic Profiling of this compound in Specific Biological Systems

Metabolomic profiling is a comprehensive analytical approach used to identify and quantify the complete set of small-molecule metabolites within a biological system, such as a cell, tissue, or organism. nih.govbund.de This technique, often referred to as metabolic fingerprinting, provides a snapshot of the physiological state of the system, reflecting the ultimate endpoints of biological processes. nih.govazolifesciences.com By comparing the metabolic fingerprints of different samples, researchers can identify characteristic patterns and discover metabolites that are altered in response to a stimulus, disease, or therapeutic intervention. nih.gov

The identification of this compound's upregulation in the context of glucolipid metabolism is a direct result of applying metabolomic profiling to a specific biological system. researchgate.net In the study of GLMD in mice, researchers used untargeted metabolomic analysis to compare the metabolic profiles of different experimental groups. nih.govresearchgate.net This approach allows for the detection of a wide array of metabolites without pre-selecting specific compounds, thereby enabling the discovery of unexpected molecular changes. bund.de

The analysis revealed that in the biological system of the NFIL3-inhibited mouse model, the metabolic fingerprint was significantly different from that of the untreated GLMD model. researchgate.net this compound was one of the specific metabolites identified as being significantly upregulated in the group showing metabolic improvement. researchgate.net This finding, made possible through metabolomic profiling, provides a crucial link between the intervention (NFIL3 inhibition) and a specific chemical entity (this compound), suggesting its potential involvement in the observed therapeutic effects on glucolipid metabolism. The use of such profiling is critical for generating new hypotheses and understanding the complex biochemical changes that occur in response to physiological or pathological stimuli. nih.gov

Analysis of this compound's Role in Cellular Metabolic Vulnerabilities

Cellular metabolic vulnerabilities arise from the unique metabolic states that diseased cells, particularly cancer cells, adopt to support their survival and proliferation. ijbs.com This metabolic reprogramming, while beneficial for the diseased cells, can also create specific dependencies and weaknesses that can be therapeutically targeted. ijbs.com For instance, a reliance on a particular fuel source or metabolic pathway can become an "Achilles' heel" if that pathway is inhibited.

The findings related to this compound in glucolipid metabolism disorder (GLMD) provide a basis for analyzing its potential role in the context of metabolic vulnerabilities. GLMD is characterized by dysregulated lipid and glucose metabolism, creating a pathological metabolic state. nih.gov The research showing that inhibition of NFIL3 can reverse the effects of a high-glucose, high-fat diet suggests that the pathways controlled by NFIL3 are critical for the progression of this disorder. nih.govresearchgate.net The metabolic state of GLMD can thus be considered a vulnerability.

The significant upregulation of this compound is correlated with the amelioration of GLMD symptoms following the targeting of this vulnerability (i.e., the inhibition of NFIL3). researchgate.net This suggests that this compound's role may be linked to the modulation of these vulnerable metabolic pathways. Its increased presence is associated with a shift away from the pathological metabolic state toward a healthier one. While the precise mechanism is not yet fully elucidated, the correlation implies that this compound may participate in processes that exploit the metabolic vulnerability of the disorder. The compound is associated with a biological system that is successfully counteracting the dysregulated glucolipid metabolism, pointing to its potential role as either a biomarker for or a contributor to this corrective metabolic response.

Table 2: Mentioned Chemical Compounds

Chemical Ecology and Inter Species Interactions Involving Dillapional

Dillapional as a Plant Defense Constituent

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a multitude of threats in their environment. mdpi.comnih.govresearchgate.netwikipedia.org These defenses can be either constitutive, meaning they are always present, or induced, produced in response to an attack. nih.govresearchgate.net this compound is one such chemical that functions as a key component of the plant's defense system.

This compound exhibits notable insecticidal properties, contributing to a plant's resistance against herbivores and insect pests. researchgate.netembrapa.br This compound can act as a repellent, antifeedant, or toxin to a variety of insects. mdpi.comnih.govresearchgate.net

Research has demonstrated the insecticidal and growth-reducing effects of extracts from plants in the Piperaceae family, which are known to contain this compound and related compounds. nih.gov Studies on the European corn borer (Ostrinia nubilalis) have shown that these extracts can cause post-digestive toxicity. nih.gov Specifically, this compound isolated from Piper aduncum has been identified as an active defense compound. embrapa.brnih.gov Its insecticidal activity is well-documented and is thought to be related to its ability to interfere with enzymatic detoxification processes in arthropods. embrapa.br

Furthermore, this compound has been found to be a component of dill plants (Anethum graveolens) that, along with other compounds like apiol and myristicin, exhibits toxicity to insects and can enhance the effectiveness of synthetic insecticides. researchgate.net The essential oil of Piper aduncum, rich in this compound, has shown significant insecticidal effects against the fall armyworm (Spodoptera frugiperda). embrapa.br

The table below summarizes the observed insecticidal activities of this compound and related compounds from various plant sources against different insect pests.

| Plant Source | Compound(s) | Target Insect(s) | Observed Effect(s) |

| Piper aduncum | This compound | Ostrinia nubilalis (European corn borer) | Post-digestive toxicity nih.gov |

| Anethum graveolens (Dill) | This compound, Apiol, Myristicin | Fruit flies, other insects | Toxicity, Synergism with synthetic insecticides researchgate.net |

| Piper aduncum | This compound-rich essential oil | Spodoptera frugiperda (Fall armyworm) | Insecticidal toxicity (residual and topical contact) embrapa.br |

| Foeniculum vulgare (Fennel) | This compound | Lasioderma serricorne, Callosobruchus chinensis, Sitophilus oryzae | Insecticidal activity (contact and fumigation) cabidigitallibrary.org |

In addition to its role in defending against insects, this compound is also involved in protecting plants from pathogenic microorganisms. nih.govmdpi.comnih.govfrontiersin.org Plants are constantly interacting with a diverse range of microbes, and chemical compounds like this compound are crucial for fending off infections. nih.govresearchgate.net

This compound has demonstrated significant antimicrobial activity against various fungi and bacteria. cabidigitallibrary.orgphcogrev.comacademicjournals.org For instance, this compound isolated from the stems of Foeniculum vulgare (fennel) was found to be a notable antimicrobial agent against Cladosporium cladosporioides, Aspergillus niger, and Bacillus subtilis. cabidigitallibrary.orgphcogrev.comnih.gov This antifungal activity is significant as these fungi can be detrimental to plant health.

The essential oil of dill (Anethum graveolens), which contains this compound, has also been shown to have antifungal properties. plos.org The mechanism of action is believed to involve the disruption of the plasma membrane's permeability and mitochondrial dysfunction, leading to an accumulation of reactive oxygen species (ROS) in the fungal cells. plos.org

The table below outlines the antimicrobial activity of this compound against various pathogens.

| Plant Source | Pathogen | Type of Pathogen | Observed Effect |

| Foeniculum vulgare (Fennel) | Cladosporium cladosporioides | Fungus | Antimicrobial activity cabidigitallibrary.orgphcogrev.comnih.gov |

| Foeniculum vulgare (Fennel) | Aspergillus niger | Fungus | Antimicrobial activity cabidigitallibrary.orgphcogrev.comnih.gov |

| Foeniculum vulgare (Fennel) | Bacillus subtilis | Bacterium | Antimicrobial activity cabidigitallibrary.orgphcogrev.comnih.gov |

| Anethum sowa | Not specified | Fungus | Antifungal activity researchgate.net |

| Anethum graveolens (Dill) | Aspergillus flavus | Fungus | Antifungal activity plos.org |

Role of this compound in Plant Resistance to Herbivores and Insect Pests

Ecological Functions of this compound as a Semiochemical in Inter-Organismal Communication

Beyond its direct defensive roles, this compound also functions as a semiochemical, a chemical signal that mediates interactions between organisms. slu.sewur.nl These chemical cues are fundamental to the intricate communication networks within ecosystems. jeeng.net

This compound can act as an allelochemical, a compound that influences the growth, survival, or reproduction of individuals of other species. nih.gov For example, the release of this compound and other secondary metabolites from plants can have allelopathic effects on neighboring plants, inhibiting their germination or growth. agro-craiova.roresearchgate.netebsco.comnih.gov This can be a strategy for reducing competition for resources. Aqueous extracts of dill have been shown to have both stimulatory and inhibitory effects on the growth of maize seedlings, depending on the concentration. agro-craiova.ro

Furthermore, volatile compounds released by plants, including phenylpropanoids like this compound, can serve as signals to attract natural enemies of herbivores, a phenomenon known as indirect defense. mdpi.comnih.govresearchgate.netnih.gov When a plant is attacked by an herbivore, it may release a specific blend of volatile organic compounds that attracts predators or parasitoids of that herbivore, thereby reducing the pest pressure. mdpi.comwur.nl

Evolutionary Adaptations Related to this compound Production in Plant Species

The production of this compound and other secondary metabolites is a result of a long co-evolutionary process between plants and their herbivores and pathogens. ebsco.comarizona.edu The presence and concentration of these compounds can vary significantly among different plant species and even within different populations of the same species, reflecting adaptations to specific ecological pressures. cabidigitallibrary.orgyoutube.com

The evolution of chemical defenses is a classic example of an evolutionary arms race. nih.govresearchgate.net As plants evolve more potent chemical defenses like this compound, herbivores and pathogens may, in turn, evolve mechanisms to tolerate or detoxify these compounds. nih.govresearchgate.netarizona.edu This can lead to the diversification of both the plant's chemical arsenal and the pest's resistance mechanisms.

The biosynthesis of this compound is a complex process that is under genetic control. The evolutionary pressures exerted by herbivores and pathogens have likely shaped the genetic pathways responsible for producing this and other defensive compounds. Plants that are better defended are more likely to survive and reproduce, passing on the genes for these defenses to their offspring. This continuous cycle of adaptation and counter-adaptation drives the evolution of plant chemical diversity. britannica.com

Advanced Analytical Research Methods for Dillapional Quantification and Characterization

Chromatographic and Spectroscopic Techniques for Dillapional Analysis in Complex Biological Matrices

Analyzing this compound within complex biological samples, such as plant extracts, presents significant challenges due to the presence of numerous interfering compounds. mdpi.com Chromatographic techniques coupled with spectroscopic detectors provide the necessary selectivity and sensitivity to isolate and identify this compound amidst this complexity. taylorfrancis.com High-resolution separation is paramount for distinguishing this compound from its isomers and other structurally similar phenylpropanoids that may be present in the same matrix.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com Its high sensitivity and the structural information provided by mass spectrometry make it ideal for identifying and quantifying this compound in essential oils and other plant-derived preparations. researchgate.netmdpi.com

Optimization of a GC-MS method is crucial for achieving reliable results. mdpi.com Key parameters that require careful adjustment include the GC column type, oven temperature program, and MS settings. For a compound like this compound, a non-polar or medium-polarity capillary column, such as a DB-5MS (5%-phenyl)-methylpolysiloxane, is often selected to achieve good separation based on boiling points. mdpi.com The oven temperature program must be carefully ramped to ensure the separation of this compound from other matrix components without causing thermal degradation. nih.gov

In the mass spectrometer, operating in electron impact (EI) ionization mode typically at 70 eV provides reproducible fragmentation patterns that serve as a fingerprint for this compound, allowing for its identification by comparison to spectral libraries. mdpi.com For enhanced sensitivity and selectivity, especially in very complex matrices, selected ion monitoring (SIM) is employed. nih.gov In SIM mode, the mass spectrometer is set to detect only specific fragment ions characteristic of this compound, which significantly reduces background noise and lowers the limit of detection (LOD). nih.gov

| Parameter | Typical Setting for Phenylpropanoid Analysis | Purpose in this compound Detection |

|---|---|---|

| GC Column | DB-5MS, HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | Provides efficient separation of semi-volatile compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column; flow rate is optimized for best resolution. thermofisher.com |

| Oven Program | Initial temp 50-80°C, ramped at 3-10°C/min to 250-300°C | Separates compounds with different boiling points. A slow ramp improves resolution. mdpi.com |

| Injector Type | Split/Splitless | Allows for analysis of both high and trace concentration samples. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Generates consistent and reproducible mass spectra for library matching. mdpi.com |

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for initial identification; SIM is used for trace quantification and high selectivity. nih.gov |

For compounds that may be thermally labile or non-volatile, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. al-makkipublisher.comchemyx.com When coupled with mass spectrometry, LC-MS becomes a powerful tool for the analysis of this compound in diverse biological matrices. europeanpharmaceuticalreview.comfilab.fr The combination of LC's separation capabilities with the high selectivity and sensitivity of MS detection is particularly effective for analyzing complex mixtures. researchgate.netlupinepublishers.com

In the analysis of this compound, reversed-phase HPLC is commonly utilized. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The gradient is adjusted to ensure that this compound is well-retained and separated from other compounds in the extract. nih.gov Detection can be achieved using a Diode Array Detector (DAD) for quantification based on UV absorbance, or more definitively with a mass spectrometer. researchgate.net

LC-MS and its tandem version, LC-MS/MS, offer unparalleled specificity. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows this compound to be ionized intact, typically as a protonated molecule [M+H]⁺. nih.gov This precursor ion can then be fragmented in the mass spectrometer (in MS/MS mode) to produce a unique set of product ions, which provides a highly confident identification and quantification, even at trace levels. europeanpharmaceuticalreview.com This high degree of specificity is crucial when analyzing complex biological fluids or crude plant extracts where matrix effects can be significant. researchgate.netresearchgate.net

| Parameter | Typical Setting for Phenylpropanoid Analysis | Purpose in this compound Analysis |

|---|---|---|

| HPLC Column | Reversed-Phase C18 (e.g., 2.1-4.6 mm ID, 50-150 mm length) | Separates moderately polar compounds like this compound based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol (often with formic acid) | Elutes compounds from the column with increasing organic solvent concentration for optimal separation. |

| Detector | DAD or Mass Spectrometer (MS) | DAD provides UV spectral data; MS provides mass-to-charge ratio for definitive identification. researchgate.net |

| Ionization Source (LC-MS) | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar and thermally labile molecules, minimizing fragmentation. lupinepublishers.com |

| MS Analyzer (LC-MS) | Quadrupole, Time-of-Flight (ToF), Orbitrap | Separates ions based on their mass-to-charge ratio. High-resolution MS (HRMS) like ToF or Orbitrap provides very accurate mass data. nih.gov |

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Detection

Advanced Spectroscopic Characterization of this compound and its Metabolites (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound and its potential metabolites. measurlabs.com Unlike mass spectrometry, which provides information about molecular weight and fragmentation, NMR offers detailed insights into the carbon-hydrogen framework of a molecule. uii.ac.id

The characterization of a purified sample of this compound involves a suite of NMR experiments.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Reveals the number of non-equivalent carbons in the molecule. frontiersin.org

2D NMR: Two-dimensional NMR experiments are essential for assembling the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule. nih.gov

These combined techniques allow researchers to confirm the precise connectivity of the atoms in this compound, including the arrangement of substituents on the phenyl ring and the structure of the side chain. researchgate.net When studying metabolites, NMR is equally powerful in identifying structural modifications to the parent this compound molecule, such as hydroxylation, demethylation, or conjugation, by observing changes in the chemical shifts and coupling patterns. nih.gov

Methodological Advancements in Sample Preparation for this compound Analysis in Biological Samples

The quality of analytical data is highly dependent on the sample preparation process, which aims to isolate and concentrate this compound from the biological matrix while removing interfering substances. organomation.comchromatographyonline.com The choice of technique depends on the nature of the sample (e.g., plant tissue, blood, urine) and the subsequent analytical method.

Traditional methods such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are widely used. chromatographyonline.comorientjchem.org

LLE utilizes the differential solubility of this compound in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate) to extract the compound. orientjchem.orgnih.gov

SPE uses a solid sorbent packed in a cartridge to retain this compound from a liquid sample, while interfering compounds are washed away. The purified this compound is then eluted with a small volume of a suitable solvent. chromatographyonline.com

Recent advancements focus on miniaturization, automation, and improved efficiency.

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. Analytes partition onto the fiber and are then thermally desorbed directly into the GC injector. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for analyzing compounds in complex matrices like food and plants. It typically involves an extraction/partitioning step with a solvent and salts, followed by a dispersive SPE (d-SPE) step for cleanup. This approach is fast and uses minimal solvent. nih.gov

These advanced methods aim to improve recovery, reduce matrix effects, decrease solvent consumption, and shorten analysis time, all of which are critical for high-throughput analysis of this compound in biological research. orientjchem.orgnih.gov

Q & A

Q. What innovative analytical techniques can resolve this compound's polymorphic ambiguity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.